molecular formula C7H6N4O2 B6189072 1-azido-2-methyl-4-nitrobenzene CAS No. 16714-19-5

1-azido-2-methyl-4-nitrobenzene

Cat. No.: B6189072
CAS No.: 16714-19-5
M. Wt: 178.15 g/mol
InChI Key: DVSWAJXDQPJJLT-UHFFFAOYSA-N
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Description

1-azido-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It features a benzene ring substituted with an azido group (N₃), a methyl group (CH₃), and a nitro group (NO₂)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving nitration, diazotization, and azidation reactions. The typical synthetic route includes:

    Nitration: The starting material, 2-methylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzene.

    Diazotization: The nitro compound is then subjected to diazotization by treating it with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: Finally, the diazonium salt is reacted with sodium azide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and safety. These methods involve the use of continuous flow reactors and automated systems to handle the hazardous azide intermediates safely.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Cycloaddition Reagents: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

1-azido-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-methyl-4-nitrobenzene involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

    1-azido-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    2-azido-4-nitrotoluene: Similar structure with the azido and nitro groups in different positions, affecting its chemical behavior.

    1-azido-2-methylbenzene:

Uniqueness

1-azido-2-methyl-4-nitrobenzene is unique due to the presence of both azido and nitro groups on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

CAS No.

16714-19-5

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-azido-2-methyl-4-nitrobenzene

InChI

InChI=1S/C7H6N4O2/c1-5-4-6(11(12)13)2-3-7(5)9-10-8/h2-4H,1H3

InChI Key

DVSWAJXDQPJJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]

Purity

95

Origin of Product

United States

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